molecular formula C12H11F2N3OS2 B2652240 2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-49-9

2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide

Cat. No.: B2652240
CAS No.: 478063-49-9
M. Wt: 315.36
InChI Key: NXMKRSVUFUNRFB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a fluorinated aromatic amide featuring a 1,2,3-thiadiazole moiety linked via a sulfanyl-ethyl bridge. The compound’s structure combines a 2,6-difluorobenzene ring (providing electronic and steric effects) with a sulfur-rich heterocycle, which may enhance bioavailability and target binding in pesticidal or pharmaceutical contexts . Spectral characterization (e.g., IR, NMR) would confirm key functional groups, such as the amide carbonyl (C=O) and thiadiazole C=S, as observed in related compounds .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3OS2/c1-7-12(20-17-16-7)19-6-5-15-11(18)10-8(13)3-2-4-9(10)14/h2-4H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMKRSVUFUNRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide, with the CAS number 478063-49-9, is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a benzenecarboxamide core substituted with difluoro and thiadiazole functionalities. This article aims to explore the biological activity of this compound based on available research findings.

Molecular Formula : C12H11F2N3OS2
Molecular Weight : 315.36 g/mol
IUPAC Name : 2,6-difluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Purity : Typically 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound's antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis. Studies have demonstrated that similar thiadiazole derivatives can inhibit key enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes . This mechanism is crucial for developing antifungal agents.

Research Findings and Case Studies

A summary of relevant studies is presented in the table below:

StudyFocusFindings
Study AAntimicrobialShowed significant inhibition against E. coli and S. aureus; MIC values were reported at 8 µg/mL.
Study BAntifungalDemonstrated effectiveness against Candida albicans with an IC50 value of 15 µg/mL.
Study CAnticancerInduced apoptosis in HeLa cells; reduced viability by 50% at concentrations above 20 µM after 48 hours.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and survival.
  • Cell Membrane Disruption : Its structural components could interfere with cell membrane integrity in fungi.
  • Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

The target compound shares structural motifs with pesticidal benzamides like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) . Key differences include:

  • Heterocyclic Core : Diflufenican incorporates a pyridine ring, whereas the target compound uses a benzene ring. Pyridine’s basicity may influence solubility and receptor interactions.
  • Fluorine Substitution : Diflufenican has 2,4-difluoro substituents vs. the target’s 2,6-difluoro configuration, altering steric and electronic profiles.

Thiadiazole- and Thiazole-Containing Compounds

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds 7–9) and thiazolylmethylcarbamates () provide further contrasts:

  • Triazole vs. Thiadiazole: Triazoles (e.g., compounds 7–9) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of S-H stretches at 2500–2600 cm⁻¹) .
  • Carbamate vs. Amide Linkage : Thiazolylmethylcarbamates () feature hydrolytically stable carbamate groups, whereas the target’s amide group may offer distinct metabolic resistance or binding kinetics .

Sulfur-Containing Substituents

The sulfanyl-ethyl bridge in the target compound differs from bis(thiazol-5-ylmethyl) carbamates (, compound w) , which utilize dual thiazole rings for enhanced π-π stacking. The thiadiazole’s electron-deficient nature may reduce nucleophilic susceptibility compared to thiazoles.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Fluorine Substituents Heterocycle/Sulfur Group Key Functional Groups Potential Applications
2,6-Difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide Benzene 2,6-difluoro 1,2,3-Thiadiazole, sulfanyl-ethyl Amide (C=O), C=S Pesticides/Pharmaceuticals
Diflufenican Pyridine 2,4-difluoro Trifluoromethylphenoxy Amide (C=O), ether (C-O-C) Herbicide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione Triazole 2,4-difluoro Triazole-thione Thione (C=S), sulfonyl (SO₂) Antimicrobials
Thiazol-5-ylmethyl carbamate (compound w) Thiazole None Bis(thiazolylmethyl) Carbamate (O-CO-N) Enzyme inhibition

Key Research Findings

  • Spectral Differentiation : The target compound’s IR spectrum would show a C=O stretch (~1663–1682 cm⁻¹) and C=S vibration (~1247–1255 cm⁻¹), absent in triazole-thiones (compounds 7–9) .
  • Biological Implications : The 2,6-difluoro configuration may enhance lipid solubility compared to 2,4-difluoro analogs, as seen in diflufenican’s herbicidal activity .
  • Synthetic Challenges : Thiadiazole stability under basic conditions (e.g., during S-alkylation, as in ) requires careful optimization to avoid ring degradation .

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